![molecular formula C12H22O11 B7769950 Cellobiose CAS No. 13360-52-6](/img/structure/B7769950.png)
Cellobiose
Overview
Description
Cellobiose is a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond . It is a reducing sugar, meaning it has the ability to act as a reducing agent. This compound is derived from the partial hydrolysis of cellulose, a major component of plant cell walls . This compound is significant in various biochemical processes and industrial applications due to its unique properties and structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cellobiose can be synthesized through enzymatic methods involving cellulases, which break down cellulose into this compound and other oligosaccharides . Another method involves the use of three enzymes: sucrose phosphorylase, glucose isomerase, and this compound phosphorylase. This method starts with sucrose and involves multiple steps to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic hydrolysis of cellulose-rich materials such as cotton, jute, or paper. The process uses cellulases to break down cellulose into this compound and other sugars . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Cellobiose undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to glucose using enzymes like β-glucosidase or acids.
Oxidation: this compound can be oxidized to produce cellobionic acid.
Acetylation: Treatment with acetic anhydride and sulfuric acid yields this compound octaacetate.
Common Reagents and Conditions:
Enzymatic Hydrolysis: β-glucosidase under mild conditions.
Acid Hydrolysis: Dilute acids at elevated temperatures.
Oxidation: Mild oxidizing agents like bromine water.
Acetylation: Acetic anhydride and sulfuric acid.
Major Products:
Glucose: From hydrolysis.
Cellobionic Acid: From oxidation.
This compound Octaacetate: From acetylation.
Scientific Research Applications
Food Industry Applications
Cellobiose is increasingly utilized in the food sector due to its functional properties. Its applications include:
- Prebiotic Effects : this compound has been shown to positively influence gut microbiota by promoting the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium species. This prebiotic potential can enhance digestive health and improve metabolic profiles in humans and animals .
- Food Additive : As a low-calorie sugar substitute, this compound can be incorporated into various food products such as beverages, baked goods, and meat products. It enhances texture and flavor while providing a sweetening effect that is only 20% that of sucrose .
- Stabilization Agent : In dairy products, this compound improves the stability of probiotics like Bifidobacterium infantis, thereby enhancing the health benefits of fermented foods .
Biotechnology and Biorefinery Applications
This compound plays a crucial role in biomass conversion processes:
- Substrate for Microbial Fermentation : Engineered microorganisms can utilize this compound more efficiently than glucose, facilitating the conversion of lignocellulosic biomass into biofuels and other valuable chemicals. This approach is particularly advantageous in biorefineries where maximizing sugar yield from cellulose is essential .
- Enzymatic Hydrolysis : this compound serves as an intermediate product during the enzymatic hydrolysis of cellulose. The ability to metabolize this compound directly can reduce the energy costs associated with converting cellulose to glucose .
Health and Therapeutic Applications
Research has identified several health-related benefits of this compound:
- Blood Sugar Regulation : Studies indicate that this compound does not spike blood glucose levels upon ingestion, making it a suitable alternative for individuals managing diabetes . Its consumption leads to increased production of short-chain fatty acids (SCFAs), which are beneficial for gut health.
- Antimicrobial Properties : this compound derivatives have been explored for their potential antimicrobial activities, providing an alternative to traditional antibiotics in food preservation and safety .
Production Methods
The industrial production of this compound primarily involves enzymatic methods:
- Enzymatic Synthesis : Recent advancements have led to efficient one-pot synthesis methods using recombinant enzymes from microbial sources. For instance, a study demonstrated the successful conversion of sucrose to this compound using engineered Pichia pastoris, showcasing high yields and reusability of biocatalysts .
Challenges and Future Directions
Despite its promising applications, several challenges remain:
- Cost-effective Production : The current methods for producing this compound can be expensive due to purification processes. Ongoing research aims to develop more economical production techniques that maintain high purity levels while reducing costs .
- Regulatory Approvals : As a novel food ingredient, this compound must navigate regulatory frameworks before widespread adoption in various markets .
Mechanism of Action
Cellobiose exerts its effects primarily through its interaction with enzymes. For instance, β-glucosidase catalyzes the hydrolysis of this compound into glucose by breaking the β(1→4) glycosidic bond . This reaction involves the formation of a glycosyl-enzyme intermediate, which is then hydrolyzed to release glucose . The molecular targets include the active sites of cellulases and β-glucosidases, which facilitate the breakdown of this compound .
Comparison with Similar Compounds
Maltose: Another disaccharide composed of two glucose units but linked by an α(1→4) glycosidic bond.
Lactose: A disaccharide consisting of glucose and galactose linked by a β(1→4) glycosidic bond.
Sucrose: A disaccharide composed of glucose and fructose linked by an α(1→2) glycosidic bond.
Uniqueness of Cellobiose: this compound is unique due to its β(1→4) glycosidic linkage, which is also found in cellulose. This linkage gives this compound distinct properties, such as its ability to form strong hydrogen bonds and its role as a reducing sugar . Unlike maltose and sucrose, this compound is derived from cellulose and plays a crucial role in the enzymatic breakdown of this polysaccharide .
Biological Activity
Cellobiose, a disaccharide composed of two glucose units linked by a β(1→4) bond, plays a significant role in various biological processes and industrial applications. This article delves into the biological activity of this compound, examining its metabolic pathways, enzymatic interactions, and potential applications in biotechnology.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₂O₁₁
- Molar Mass : 342.3 g/mol
- CAS Number : 528-50-7
This compound is primarily derived from the hydrolysis of cellulose, making it a crucial intermediate in the degradation of plant biomass. Its unique structure allows it to be utilized by specific microorganisms for energy and growth.
Metabolism and Biological Functions
This compound is metabolized by various microorganisms, including bacteria and fungi. It serves as a carbon source for many species, influencing their growth and metabolic pathways.
Metabolic Pathways
- Fermentation : Certain bacteria can ferment this compound into ethanol and other byproducts, making it a valuable substrate for biofuel production.
- Hydrolysis : Enzymatic hydrolysis of cellulose yields this compound, which is then further broken down into glucose by specific enzymes such as this compound phosphorylase (CBP) or β-glucosidases.
Enzymatic Interactions
This compound acts as an inducer for the production of cellulolytic enzymes in various fungi. For instance, research on Rhizopus stolonifer demonstrates that this compound can effectively induce cellulase synthesis through the activation of specific transcription factors like CLR1 and CLR2 .
Table 1: Enzymatic Activity Related to this compound
Enzyme Type | Function | Organism |
---|---|---|
This compound Phosphorylase | Converts this compound to glucose-1-phosphate | Clostridium stercorarium |
This compound Dehydrogenase | Oxidizes this compound for electron transfer | Fungal species |
Case Study 1: Cellulase Production Induction
A study demonstrated that the deletion of the CBS gene in R. stolonifer significantly reduced cellulase production, indicating the critical role of this compound in enzyme induction . The research provides insights into the genetic mechanisms underlying cellulase synthesis, which is vital for industrial applications in biomass conversion.
Case Study 2: Electrochemical Valorization
Recent research explored the electrochemical oxidation of this compound to produce value-added chemicals. This process highlights the potential of this compound not only as a substrate but also as a precursor for synthesizing other useful compounds through innovative biotechnological methods .
Applications in Biotechnology
This compound's biological activity has led to its application in several fields:
- Biofuels : As a fermentable sugar, it is utilized in producing ethanol through microbial fermentation.
- Food Industry : this compound is used as a sweetener and stabilizer in food products.
- Bioremediation : It serves as a carbon source for microorganisms involved in bioremediation processes, enhancing the degradation of pollutants .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | maltose | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Maltose | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cellulose is an odorless, white powdery fibers. Density: 1.5 g/cm3. The biopolymer composing the cell wall of vegetable tissues. Prepared by treating cotton with an organic solvent to de-wax it and removing pectic acids by extration with a solution of sodium hydroxide. The principal fiber composing the cell wall of vegetable tissues (wood, cotton, flax, grass, etc.). Technical uses depend on the strength and flexibility of its fibers. Insoluble in water. Soluble with chemical degradation in sulfuric acid, and in concentrated solutions of zinc chloride. Soluble in aqueous solutions of cupric ammonium hydroxide (Cu(NH3)4(OH)2)., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).]; [NIOSH], Solid; [Merck Index] White solid; [Acros Organics MSDS], White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], Odorless, white substance., Odorless, white substance. [Note: The principal fiber cell wall material of vegetable tissues (wood, cotton, flax, grass, etc.).] | |
Record name | CELLULOSE | |
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Record name | CELLULOSE | |
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Record name | Cellulose | |
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Boiling Point |
Decomposes (NIOSH, 2023), decomposes, Decomposes | |
Record name | CELLULOSE | |
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Record name | CELLULOSE | |
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Record name | Cellulose | |
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Solubility |
Insoluble (NIOSH, 2023), Insoluble | |
Record name | CELLULOSE | |
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Record name | Cellulose | |
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Density |
1.27 to 1.61 (NIOSH, 2023), 1.27-1.61 | |
Record name | CELLULOSE | |
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Record name | CELLULOSE | |
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Record name | Cellulose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
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Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
Record name | CELLULOSE | |
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CAS No. |
9004-34-6, 13360-52-6, 14641-93-1, 528-50-7, 5965-66-2, 69-79-4, 9005-84-9 | |
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Record name | .alpha.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |
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Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cellulose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CELLULOSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/733 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
500 to 518 °F (Decomposes) (NIOSH, 2023), 500-518 °F (decomposes), 500-518 °F (Decomposes) | |
Record name | CELLULOSE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25008 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CELLULOSE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/733 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cellulose | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0110.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.